1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one
Overview
Description
“1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one” is a chemical compound with the CAS Number: 620604-10-6 . It has a molecular weight of 208.65 . The IUPAC name for this compound is 1-(5-chloro-1-methyl-1H-benzimidazol-2-yl)ethanone . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClN2O/c1-6(14)10-12-8-5-7(11)3-4-9(8)13(10)2/h3-5H,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
As mentioned earlier, this compound is a powder and is stored at room temperature . It has a molecular weight of 208.65 .Scientific Research Applications
Chemical Synthesis and Characterization
- This compound has been used in the synthesis and characterization of novel heterocyclic compounds, such as triazolylthiazoles and pyrazolylthiazoles. These heterocycles have been synthesized through reactions involving chalcones, thiosemicarbazide, ketones, and N-pyrazoline-thioamides. The structures of these new compounds have been confirmed using X-ray crystallography (Kariuki et al., 2022).
Biological Activity Studies
- Derivatives of this compound have been studied for their biological activities. For instance, derivatives with a chlorine substituent have shown significant toxicity against bacteria. These findings are crucial for developing new antibacterial agents (Uma et al., 2017).
Antimycotic Activity
- Similarly, certain ethers of this compound have been synthesized and tested for their antimycotic (antifungal) activity. This exploration is part of the ongoing search for new antifungal agents (Raga et al., 1992).
Potential in Drug Discovery
- Researchers have also utilized derivatives of this compound in drug discovery, particularly for antiviral activities. For example, certain derivatives have been investigated for their potential activity against the main protease of COVID-19, highlighting the compound's relevance in pandemic response efforts (Rashdan et al., 2021).
Structural Studies
- The compound has been pivotal in structural studies, such as crystal structure determination. These studies provide valuable insights into the molecular architecture and properties of related compounds, aiding in further chemical and pharmaceutical research (Aydin et al., 2002).
properties
IUPAC Name |
1-(5-chloro-1-methylbenzimidazol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6(14)10-12-8-5-7(11)3-4-9(8)13(10)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHYUUVIMUBVPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=C(N1C)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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